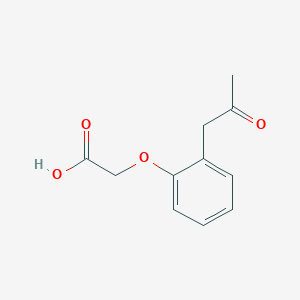

2-(2-Oxopropyl)phenoxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-oxopropyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)6-9-4-2-3-5-10(9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEYTRRUROUDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Oxopropyl Phenoxyacetic Acid

Direct Synthesis Strategies for 2-(2-Oxopropyl)phenoxyacetic Acid

The construction of the this compound molecule can be achieved through both traditional multi-step chemical reactions and more modern, environmentally conscious approaches.

Conventional Multistep Synthetic Routes

The most plausible and conventional method for synthesizing this compound is through a Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgpressbooks.pub This method involves the reaction of a phenol (B47542) with a haloacetic acid in the presence of a base.

A likely synthetic pathway would commence with 2-hydroxyacetophenone (B1195853) as the starting phenolic material. nih.govdiva-portal.orgprepchem.comgoogle.com The synthesis would proceed as follows:

Deprotonation of the Phenol: 2-hydroxyacetophenone is treated with a suitable base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This step is crucial as it generates a nucleophilic phenoxide ion.

Nucleophilic Substitution: The sodium phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or its sodium salt. nih.govchemicalbook.com The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion to form the ether linkage. This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

Acidification: The resulting sodium salt of this compound is then acidified, usually with a strong mineral acid like hydrochloric acid, to protonate the carboxylate and yield the final product.

A general representation of this synthetic scheme is provided below:

Table 1: Proposed Conventional Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Hydroxyacetophenone | Sodium Hydroxide, Water/Ethanol | Sodium 2-acetylphenoxide |

| 2 | Sodium 2-acetylphenoxide, Chloroacetic Acid | Heat | Sodium 2-(2-Oxopropyl)phenoxyacetate |

| 3 | Sodium 2-(2-Oxopropyl)phenoxyacetate | Hydrochloric Acid | This compound |

Green Chemistry Approaches in this compound Synthesis (e.g., Microwave-Assisted)

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent usage. tandfonline.comtandfonline.com The synthesis of phenoxyacetic acid derivatives has been successfully achieved using this technology. indianchemicalsociety.com

A microwave-assisted approach to the synthesis of this compound would likely follow the same fundamental chemical pathway as the conventional method but with the application of microwave irradiation as the energy source. This method often allows for solvent-free conditions or the use of minimal high-boiling point solvents. The direct heating of the reactants by microwaves can significantly enhance the reaction rate of the nucleophilic substitution step.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phenoxyacetic Acid Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires solvents | Can be solvent-free or use minimal solvent |

| Yield | Good | Often higher |

Derivatization and Structural Modification of this compound

The presence of three distinct functional groups—a carboxylic acid, an aromatic ring, and a ketone—makes this compound a versatile platform for a wide range of chemical modifications.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, allowing for the introduction of various functional groups and the modulation of the molecule's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction is reversible and can be driven to completion by removing the water formed during the reaction.

Amide Formation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent, yields the corresponding amide. nih.govpressbooks.pub This transformation is significant in medicinal chemistry for creating compounds with altered biological activity.

Aromatic Ring Substitutions and Their Impact on Reactivity

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. organicmystery.comyoutube.comlibretexts.orgyoutube.comyoutube.com The position of substitution is directed by the two substituents already present on the ring: the ether-linked acetic acid group (-OCH₂COOH) and the 2-oxopropyl group (-CH₂C(O)CH₃).

The ether group is an activating, ortho-, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. Conversely, the ketone within the 2-oxopropyl group and the carboxylic acid are deactivating, meta-directors. The interplay of these directing effects would likely lead to a mixture of substituted products, with the substitution pattern being influenced by the specific reaction conditions and the nature of the electrophile.

Modifications and Elaboration of the 2-Oxopropyl Side Chain

The ketone functional group in the 2-oxopropyl side chain offers a handle for further chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride. This would convert the 2-oxopropyl group to a 2-hydroxypropyl group.

Claisen Condensation: The α-protons of the ketone are acidic and can be removed by a strong base to form an enolate. This enolate could potentially participate in a Claisen condensation with an ester, leading to the formation of a β-dicarbonyl compound and elongation of the side chain. byjus.commasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orglibretexts.org

Chemoenzymatic and Biocatalytic Routes for Analog Generation

The generation of analogs of this compound through chemoenzymatic and biocatalytic approaches represents a sophisticated strategy to introduce structural diversity, particularly with respect to chirality. These methods leverage the high selectivity of enzymes to perform specific chemical transformations that are often challenging to achieve through traditional chemical synthesis. The primary focus for creating analogs of this compound via biocatalysis centers on the modification of the oxopropyl side chain.

The asymmetric bioreduction of the ketone functionality in this compound is a key transformation for producing chiral alcohol analogs. magtech.com.cn This can be effectively achieved using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). nih.govresearchgate.net These enzymes catalyze the reduction of a prochiral ketone to a chiral secondary alcohol with high enantioselectivity. nih.gov This process typically requires a nicotinamide (B372718) cofactor, such as NADPH or NADH, which is continuously regenerated in situ, often using a secondary enzyme system like glucose dehydrogenase (GDH) with glucose as a sacrificial co-substrate. nih.gov Both isolated enzymes and whole-cell biocatalysts can be employed for this purpose, with the latter offering the advantage of inherent cofactor regeneration. magtech.com.cnresearchgate.net The choice of the specific ketoreductase is critical as it determines the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-alcohol analog.

Another significant biocatalytic strategy involves the use of lipases. mdpi.com Lipases are highly versatile enzymes that can catalyze the enantioselective acylation of a racemic alcohol or the hydrolysis of a corresponding racemic ester. nih.gov In the context of generating analogs of this compound, a racemic mixture of the corresponding alcohol, 2-(2-hydroxypropyl)phenoxyacetic acid, could be subjected to kinetic resolution using a lipase (B570770). For instance, in a non-aqueous solvent, a lipase could selectively acylate one enantiomer of the alcohol with an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted and thus resolved. Conversely, in an aqueous medium, a lipase could selectively hydrolyze one enantiomer of a racemic ester derivative. The choice of lipase, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, is crucial for achieving high enantioselectivity. mdpi.com

The integration of chemical steps with these biocatalytic transformations defines the chemoenzymatic approach. For example, the chemical synthesis of the racemic alcohol precursor followed by enzymatic resolution is a common chemoenzymatic route. core.ac.uk Alternatively, an enzymatic reduction can be followed by chemical modifications of the resulting chiral alcohol or the remaining carboxylic acid moiety. This combination of chemical and enzymatic steps allows for the creation of a wide array of structurally diverse and stereochemically defined analogs of this compound that would be difficult to access through purely chemical means.

The following interactive data table summarizes potential biocatalytic transformations for generating analogs of this compound, based on established enzymatic capabilities for similar substrates.

| Transformation | Enzyme Class | Specific Enzyme Example | Substrate | Potential Product | Key Parameters |

| Asymmetric Reduction | Ketoreductase (KRED) | KRED from Candida tropicalis nih.gov | This compound | (R)- or (S)-2-(2-Hydroxypropyl)phenoxyacetic acid | Cofactor regeneration (e.g., with GDH), pH, temperature |

| Kinetic Resolution | Lipase | Candida antarctica Lipase B (CAL-B) mdpi.com | Racemic 2-(2-Hydroxypropyl)phenoxyacetic acid | Enantiomerically enriched (R)- or (S)-2-(2-Hydroxypropyl)phenoxyacetic acid and its corresponding ester | Solvent, acyl donor, temperature |

| Esterification | Lipase | Immobilized Lipase researchgate.net | This compound and an alcohol | Alkyl 2-(2-Oxopropyl)phenoxyacetate | Non-aqueous solvent, water activity |

| Hydrolysis | Lipase | Candida rugosa Lipase mdpi.com | Alkyl 2-(2-Oxopropyl)phenoxyacetate | This compound | Aqueous buffer, pH |

Advanced Spectroscopic and Structural Elucidation of 2 2 Oxopropyl Phenoxyacetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the specific environment of each proton.

In the ¹H NMR spectrum of 2-(2-Oxopropyl)phenoxyacetic acid, each set of non-equivalent protons generates a distinct signal, with its chemical shift (δ), multiplicity, and integration value providing a wealth of structural information. The spectrum would exhibit signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid and propyl side chains, and the methyl protons.

The aromatic protons on the phenoxy ring are expected to appear as a multiplet in the range of δ 6.8-7.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern. For the parent phenoxyacetic acid, aromatic protons appear between δ 6.91 and 7.28 ppm. chemicalbook.com The protons of the O-CH₂ group of the acetic acid moiety are anticipated to produce a singlet at approximately δ 4.7 ppm, similar to the signal at δ 4.665 ppm in phenoxyacetic acid. chemicalbook.com The methylene (CH₂) protons adjacent to the ketone are expected to resonate as a singlet around δ 3.8 ppm, while the terminal methyl (CH₃) protons of the propyl group would appear as a sharp singlet further upfield, typically around δ 2.1-2.3 ppm. The acidic proton of the carboxylic acid group is a broad singlet at a downfield position, often above δ 10.0 ppm, and its signal can be exchanged with D₂O. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |

| Methylene (O-CH₂ ) | ~4.7 | Singlet (s) | 2H |

| Methylene (CH₂ -C=O) | ~3.8 | Singlet (s) | 2H |

| Methyl (CH₃ ) | ~2.2 | Singlet (s) | 3H |

| Carboxyl (COOH ) | >10.0 | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment and hybridization state.

For this compound, the carbonyl carbon of the ketone (C=O) is the most deshielded, with a predicted chemical shift in the range of δ 205-208 ppm. The carboxylic acid carbonyl carbon appears further upfield, around δ 170-173 ppm. mdpi.com The carbon atoms of the aromatic ring typically resonate between δ 115 and 158 ppm, with the carbon attached to the ether oxygen (C-O) being the most downfield in this region. The parent phenoxyacetic acid shows aromatic carbons in this range. chemicalbook.com The methylene carbon of the O-CH₂ group is expected around δ 65-68 ppm. mdpi.com The methylene carbon of the propyl side chain (CH₂-C=O) would likely appear around δ 45-50 ppm, and the terminal methyl carbon (CH₃) would be the most upfield signal, around δ 29-31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted δ (ppm) |

| Ketone (C =O) | 205 - 208 |

| Carboxyl (C =O) | 170 - 173 |

| Aromatic (C -O) | 155 - 158 |

| Aromatic (C -H, C -C) | 115 - 135 |

| Methylene (O-C H₂) | 65 - 68 |

| Methylene (C H₂-C=O) | 45 - 50 |

| Methyl (C H₃) | 29 - 31 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons within the aromatic ring system, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~4.7 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the O-CH₂ group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methyl protons (~2.2 ppm) to the ketone carbonyl carbon (~206 ppm) and the adjacent methylene carbon (~48 ppm).

Correlations from the O-CH₂ protons (~4.7 ppm) to the carboxyl carbon (~172 ppm) and the aromatic carbon attached to the ether oxygen (~157 ppm).

Correlations from the aromatic protons to adjacent and geminal aromatic carbons, confirming the substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific absorption bands in an IR spectrum or scattering peaks in a Raman spectrum corresponds to particular functional groups.

For this compound, the IR spectrum would be dominated by several characteristic absorption bands:

A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp band for the C=O stretch of the carboxylic acid, typically appearing around 1700-1730 cm⁻¹. chemicalbook.com

Another strong, sharp band for the C=O stretch of the aliphatic ketone, expected around 1715-1725 cm⁻¹.

C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. chemicalbook.com

C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Ketone | C=O Stretch | 1715 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Ether | C-O Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The aromatic phenoxy group in this compound is the principal chromophore. It is expected to exhibit strong absorption bands in the UV region, characteristic of the π → π* transitions of the benzene (B151609) ring. Typically, substituted benzenes show a primary band (E2-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. academie-sciences.fr The presence of the carbonyl group (ketone) introduces a weak n → π* transition at a longer wavelength, but this may be obscured by the stronger π → π* absorptions. The exact position and intensity of the absorption maxima (λ_max) are influenced by the substituent groups on the aromatic ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₂O₄), the calculated molecular weight is 208.07 g/mol . scitoys.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 208. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

The fragmentation of the molecule would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group of the propyl side chain, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 and a radical cation corresponding to the rest of the molecule.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the phenoxy ring to the ketone oxygen, followed by cleavage, can also occur.

Cleavage of the ether bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the phenoxy radical and the [CH₂COOH]⁺ fragment (m/z 59).

Loss of the carboxyl group: Decarboxylation can lead to a fragment at [M-45]⁺.

Analysis of these fragments helps to piece together the original structure, corroborating the data obtained from NMR and IR spectroscopy. The mass spectrum for the parent phenoxyacetic acid shows major fragments at m/z 152 (molecular ion), 107, and 77 (phenyl cation). nist.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For this compound, X-ray crystallography would be instrumental in elucidating several key structural features. The conformation of the phenoxyacetic acid moiety is of particular interest. Studies on related phenoxyacetic acid derivatives have revealed that the orientation of the acetic acid side chain relative to the phenyl ring can vary, often described by the torsion angles involving the ether oxygen. researchgate.netpublish.csiro.au These conformations can range from being nearly coplanar with the aromatic ring to adopting a more extended, antiperiplanar arrangement. researchgate.net

Furthermore, the crystal packing is dictated by intermolecular interactions. In many phenoxyacetic acids, hydrogen bonding involving the carboxylic acid group is a dominant feature, often leading to the formation of centrosymmetric dimers. iucr.org The presence of the ketone and ether oxygens in this compound provides additional potential hydrogen bond acceptors, which could lead to more complex three-dimensional networks.

A comprehensive search of crystallographic databases reveals a lack of specific single-crystal X-ray diffraction data for this compound. However, data for analogous compounds, such as various chlorinated phenoxyacetic acids, have been extensively reported and analyzed. researchgate.netpublish.csiro.auiucr.orgmdpi.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

Data for the specific compound this compound is not publicly available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD), to this compound is contingent on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. Based on its chemical structure, this compound is an achiral molecule as it does not possess a stereocenter and lacks other elements of chirality such as axial or planar chirality. Therefore, it would not exhibit a circular dichroism spectrum.

However, chiroptical spectroscopy would be a critical tool for the stereochemical characterization of chiral analogs of this compound. For instance, if a substituent were introduced that creates a stereogenic center, the resulting enantiomers would be expected to show mirror-image CD spectra. Studies on chiral derivatives of phenoxyacetic acid have utilized chiroptical methods to investigate their stereochemistry. nih.govresearchgate.net

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the absolute configuration and conformational preferences of the molecule in solution.

Should a chiral analog of this compound be synthesized, CD spectroscopy would be employed to:

Confirm the presence of enantiomers.

Determine the enantiomeric excess of a sample.

Assign the absolute configuration of the stereocenters, often in conjunction with theoretical calculations.

As this compound itself is achiral, no experimental chiroptical data is available or expected.

Table 2: Chiroptical Data for this compound

| Parameter | Value |

| Solvent | Not Applicable |

| Wavelength (nm) | Not Applicable |

| Molar Ellipticity (deg·cm²/dmol) | Not Applicable (Achiral Molecule) |

As an achiral molecule, this compound does not exhibit circular dichroism.

Theoretical and Computational Chemistry Investigations of 2 2 Oxopropyl Phenoxyacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 2-(2-Oxopropyl)phenoxyacetic acid. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size. These calculations can elucidate the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and the nature of its interactions with other chemical species. A study on phenoxyacetic acid and its p-chloro derivative utilized DFT calculations to predict their molecular structures, highlighting the utility of this approach in understanding related compounds orientjchem.org.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity irjweb.com. A smaller gap suggests that the molecule is more easily excitable and thus more reactive irjweb.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, particularly the oxygen atom and the aromatic ring. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the oxopropyl moiety and the carboxylic acid group, which are electron-withdrawing. The HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule irjweb.com.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

An electrostatic potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule libretexts.org. It is generated by mapping the electrostatic potential onto the molecule's electron density surface wuxiapptec.com. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack wuxiapptec.com.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid, the ether linkage, and the carbonyl group, highlighting these as sites for potential hydrogen bonding or coordination with electrophiles. Positive potential would be expected around the acidic proton of the carboxylic acid and the hydrogen atoms of the aromatic ring. This detailed charge distribution is invaluable for predicting intermolecular interactions libretexts.org.

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme researchgate.net. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level researchgate.net. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

In the context of this compound, docking studies could be employed to investigate its potential interactions with various biological targets. For instance, given the structural similarities to some herbicides and other biologically active molecules, it could be docked into the active sites of relevant enzymes to predict its inhibitory potential jetir.orgscienceopen.com. The results would provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Arg120, Tyr353, Ser530 |

| Types of Interactions | Hydrogen bond with Arg120, Pi-pi stacking with Tyr353 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity mdpi.com. These models are built by identifying molecular descriptors that are predictive of the activity . These descriptors can be derived from the 2D or 3D structure of the molecules and can represent various physicochemical properties such as lipophilicity, electronic effects, and steric parameters mdpi.comnih.govresearchgate.net.

For this compound, a QSAR model could be developed to predict a specific biological activity, such as herbicidal or antimicrobial effects, based on a dataset of structurally similar compounds with known activities mdpi.comnih.gov. By calculating relevant molecular descriptors for this compound, its activity could then be predicted using the established QSAR model. This approach is highly valuable for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing mdpi.com. A 3D-QSAR study was performed on (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives to establish a quantitative relationship between their biological activity and physicochemical properties .

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations. Computational methods can systematically explore the conformational space to identify the most probable structures. Studies on phenoxyacetic acid derivatives have shown that their conformations can be either synclinal or antiperiplanar researchgate.net.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time nih.govmdpi.comnih.gov. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD simulations can reveal how this compound behaves in a particular environment, such as in solution or when bound to a protein nih.govrsc.org. These simulations can provide insights into the flexibility of the molecule, the stability of its different conformations, and the dynamics of its interactions with surrounding molecules mdpi.com.

Exploration of Biological Activities of 2 2 Oxopropyl Phenoxyacetic Acid Derivatives

Antimicrobial Spectrum and Efficacy

The antimicrobial properties of 2-(2-Oxopropyl)phenoxyacetic acid derivatives have been widely investigated, revealing a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative, 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid, exhibited good antibacterial activity against Staphylococcus aureus with a zone of inhibition of 19mm. jetir.org Another derivative, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate, also showed significant antibacterial activity. jetir.org Research has also highlighted the potential of phenoxyacetamide derivatives as inhibitors of the SARS-CoV-2 main protease, suggesting a broader antiviral application. nih.gov

The antibacterial efficacy is often influenced by the specific substitutions on the phenoxyacetic acid core. For example, 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid has shown good activity against S. aureus. jetir.org Similarly, ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate demonstrated good antimicrobial activity against Staphylococcus aureus with a 20 mm zone of inhibition. jetir.org The ability of these compounds to inhibit bacterial growth is a critical area of research, especially with the rise of antibiotic-resistant strains. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Zone of inhibition: 19mm | jetir.org |

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | jetir.org |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | S. aureus | Good antibacterial activity | jetir.org |

| Ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate | Staphylococcus aureus | Zone of inhibition: 20mm | jetir.org |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC = 9.66+0.57µL | jetir.org |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also shown promising antifungal properties. One study synthesized (S)-1-((S)-1-(2-(2, 6-dibromo-4-formylphenoxy) acetyl) pyrrolidine-2- carbonyl) pyrrolidine-2-carboxylic acid and found it to be a potent antifungal agent against pathogenic Candida albicans, with a zone of inhibition of 24mm. jetir.org Another derivative, Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate, exhibited good antifungal activity against C. utilis with a Minimum Inhibitory Concentration (MIC) of 8µg/ml. jetir.org The structural modifications of the core molecule play a crucial role in determining the antifungal efficacy.

Anti-mycobacterial Potentials

The potential of these compounds against mycobacteria, the causative agents of tuberculosis, is a significant area of research. A series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Among them, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid was found to be the most active, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml against both M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov Another study synthesized 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid, which was found to be highly active against M. tuberculosis H37RV with a MIC of 0.06 µg/ml. jetir.org These findings underscore the potential of these derivatives in developing new anti-tuberculosis drugs. nih.govresearchgate.netchem-soc.si

Anticancer and Cytotoxic Potentials against Specific Cancer Cell Lines

Derivatives of this compound have demonstrated significant anticancer and cytotoxic activities against various cancer cell lines. Research into phenoxy acetamide (B32628) derivatives has shown their potential as cytotoxic agents. mdpi.com For example, two newly synthesized phenoxy acetamide derivatives exhibited promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with greater potency observed against HepG2 cells. mdpi.com

Further studies have explored the cytotoxic effects of other derivatives. For instance, 4-Cl-phenoxyacetic acid demonstrated high cytotoxic activity against breast cancer cells with an IC50 value of 0.194±0.09µg/ml. jetir.org Another compound showed effective antiproliferative activity against HeLa cells with an IC50 of 1.64+0.41µM. jetir.org The mechanism of action often involves the induction of apoptosis. mdpi.com For instance, one compound was found to significantly enhance total apoptotic cell death in HepG2 cells. mdpi.com

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Phenoxy acetamide derivative I | HepG2 | 1.43 μM | mdpi.com |

| Phenoxy acetamide derivative II | HepG2 | 6.52 μM | mdpi.com |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194±0.09µg/ml | jetir.org |

| Unspecified derivative | HeLa Cells | 1.64+0.41µM | jetir.org |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | 4.8±0.35µM | jetir.org |

Anti-inflammatory Effects and Associated Pathways

The anti-inflammatory properties of this compound derivatives are another critical area of investigation. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A study on substituted (2-phenoxyphenyl)acetic acids revealed that halogen substitution in the phenoxy ring significantly enhanced anti-inflammatory activity. nih.gov

Recent research has focused on designing derivatives as selective COX-2 inhibitors, which can provide anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com Several newly synthesized phenoxy acetic acid derivatives displayed potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.06 to 0.97 μM. nih.gov Notably, some compounds demonstrated high COX-2 selectivity. nih.gov The anti-inflammatory effects of these compounds are often associated with the downregulation of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) E2 (PGE-2). mdpi.com

Enzyme Inhibition Profiles

The ability of this compound derivatives to inhibit various enzymes is a key aspect of their biological activity. As mentioned, a significant focus has been on the inhibition of COX enzymes in the context of anti-inflammatory effects. nih.govmdpi.com

Beyond COX inhibition, these derivatives have been shown to inhibit other enzymes as well. For example, certain phenoxyacetic acid compounds containing an α, β-unsaturated ketone structure were found to be potent inhibitors of human glutathione-S-transferase Mu (GSTM). sciopen.com One such compound, N, N'-(butane-1, 4-diyl)-bis-(4-acryloyl phenoxyacetic amide), exhibited a very low IC50 value of 0.10±0.02 μmol/L for GSTM. sciopen.com

Furthermore, some derivatives have been investigated as inhibitors of other enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II). bohrium.com For instance, one study reported that a synthesized compound showed strong inhibitory properties against AChE, hCA I, and hCA II. bohrium.com The diverse enzyme inhibition profiles of these compounds highlight their potential for various therapeutic applications.

Aminopeptidase (B13392206) M Inhibition

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their inhibitory effects on aminopeptidase M (AP-M), a zinc-containing metallopeptidase. A series of phenoxyacetic acids substituted with a 2-(2-oxo-1-azacycloalkyl)acetamido moiety have been studied. researchgate.net Among these, certain compounds demonstrated notable inhibitory activity against porcine kidney aminopeptidase M. researchgate.net

For instance, 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid was identified as a significant inhibitor. researchgate.net Another derivative, 2-{-4-[2-(2-oxoperhydroperazin-1-yl) acetamido] phenoxy} acetic acid, also showed inhibitory potential against AP-M. jetir.org

| Compound Name | Inhibition Data | Target Enzyme |

| 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid | K_i = 243.6 µM | Porcine Kidney Aminopeptidase M |

| 2-{-4-[2-(2-oxoperhydroperazin-1-yl) acetamido] phenoxy} acetic acid | IC_50 = 449.5 µM | Aminopeptidase M |

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Researchers have designed and synthesized phenoxyacetic acid derivatives as inhibitors of this enzyme. nih.gov A notable series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives has been identified as highly potent and selective inhibitors of human aldose reductase (hALR2). jetir.orgnih.gov

The lead compound from this series, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, demonstrated significant inhibitory potency. nih.govconicet.gov.ar This compound was found to be substantially more selective for aldose reductase over the related aldehyde reductase. nih.gov

| Compound Name | Inhibition Data (IC_50) | Target Enzyme | Selectivity |

| 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | 30 nM | Aldose Reductase (hALR2) | 1100-fold less active against aldehyde reductase |

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are major targets for anti-inflammatory drugs. mdpi.com Phenoxyacetic acid derivatives have been investigated as selective inhibitors of COX-2, the inducible form of the enzyme associated with inflammation. mdpi.com The structural differences between COX-1 and COX-2, particularly the presence of a side pocket in COX-2, allow for the design of selective inhibitors. mdpi.com

A study focused on newly synthesized phenoxyacetic acid derivatives reported several compounds with significant selective COX-2 inhibition. mdpi.com Compounds such as 5d–f, 7b, and 10c–f in the study showed potent inhibitory activity. mdpi.com

| Compound Series | Inhibition Data (IC_50) | Target Enzyme |

| 5d-f, 7b, 10c-f | 0.06–0.09 µM | COX-2 |

Phospholipase A2 (PLA2) Enzyme Substrate/Inhibitor Potential

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the ester bond of phospholipids, leading to the release of fatty acids, including arachidonic acid, a precursor for inflammatory mediators. nih.govescholarship.org The inhibition of PLA2 is a potential strategy for controlling inflammation at an early stage. escholarship.org While various small-molecule PLA2 inhibitors have been developed, information specifically linking this compound or its direct derivatives to PLA2 inhibition is not extensively detailed in the provided search results. General PLA2 inhibitors include compounds like manoalide (B158911) and p-bromophenacyl bromide, which target different types of PLA2 enzymes with varying efficacy. nih.gov

Receptor Agonism/Antagonism Studies (e.g., Free Fatty Acid Receptor 1 Agonism)

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. nih.gov Research has identified certain phenoxyacetic acid derivatives as potent agonists of FFA1. nih.gov

One such derivative, compound 18b from a specific study, was identified as a potent FFA1 agonist based on the structure of a phenylpropanoic acid derivative. nih.gov This compound demonstrated significant efficacy in in-vitro and in-vivo models. nih.gov

| Compound Name/Identifier | Agonist Activity (EC_50) | Target Receptor |

| Phenoxyacetic acid derivative (18b) | 62.3 nM | Free Fatty Acid Receptor 1 (FFA1) |

Modulation of Cellular Physiological Processes

Phenoxyacetic acid derivatives have also been explored for their ability to modulate cellular processes, particularly in the context of cancer therapy.

Mechanistic Insights into Biological Interactions of 2 2 Oxopropyl Phenoxyacetic Acid

Identification and Validation of Molecular Targets (e.g., specific enzymes, receptors, proteins)

No molecular targets have been identified or validated for 2-(2-Oxopropyl)phenoxyacetic acid in the existing scientific literature.

Elucidation of Binding Modes and Key Ligand-Protein Interactions

As no molecular targets have been identified, there is no information on the binding modes or key ligand-protein interactions of this compound.

Analysis of Downstream Cellular Pathway Modulation

Without identified molecular targets and an understanding of its direct interactions, the analysis of any downstream cellular pathway modulation by this compound is not possible.

Structure-Activity Relationship (SAR) Derivations for Optimized Biological Efficacy and Selectivity

No structure-activity relationship studies have been published for this compound. Such studies would require the synthesis and biological evaluation of a series of structurally related analogs, which has not been reported.

Metabolic Transformations and Environmental Degradation Pathways of Phenoxyacetic Acid Scaffolds Contextual for 2 2 Oxopropyl Phenoxyacetic Acid

Biotransformation Studies in Model Biological Systems

The biotransformation of phenoxyacetic acids has been primarily investigated in microbial systems, which are the main drivers of their degradation in the environment. nih.govmdpi.com Microorganisms, particularly bacteria and fungi, have demonstrated the ability to utilize phenoxyacetic acid derivatives as a source of carbon and energy. uni-stuttgart.deprakritimitrango.com This adaptation often involves an initial period of acclimation, during which microbial populations that can metabolize these compounds proliferate. nih.gov

Studies with well-known phenoxyacetic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have shown that the initial step in their biotransformation is typically the cleavage of the ether bond. uni-stuttgart.demicrobiologyresearch.org This reaction yields the corresponding phenol (B47542) and the acetic acid side chain. For 2-(2-Oxopropyl)phenoxyacetic acid, a plausible initial biotransformation step would be the cleavage of the ether linkage to form 2-(2-oxopropyl)phenol and glyoxylic acid. Subsequent metabolism would likely proceed with the degradation of these intermediates.

Fungal species, such as those from the genus Aspergillus, are also known to metabolize phenoxyacetic acids. researchgate.net Aspergillus niger, for instance, has been shown to convert phenoxyalkanoic acids to their corresponding phenolic derivatives, which are then further hydroxylated and dehalogenated if applicable. researchgate.net

The table below summarizes findings from biotransformation studies on various phenoxyacetic acids in different microbial systems.

| Phenoxyacetic Acid Derivative | Model Biological System | Key Transformation | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Alcaligenes eutrophus | Ether bond cleavage to 2,4-dichlorophenol | uni-stuttgart.de |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Flavobacterium peregrinum | Dissimilation through 5-chloro-2-cresol | microbiologyresearch.org |

| 2-Methylphenoxyacetic acid | Alcaligenes eutrophus | Conversion to 2-methylphenol | uni-stuttgart.de |

| Phenoxyacetic acid | Aspergillus niger | Conversion to phenol | researchgate.net |

Enzymatic Degradation Mechanisms and Metabolite Identification

The enzymatic machinery responsible for the breakdown of phenoxyacetic acids is well-characterized in several microorganisms. The initial and often rate-limiting step, the cleavage of the ether bond, is catalyzed by specific enzymes. In many bacteria, this is achieved by α-ketoglutarate-dependent dioxygenases, such as the TfdA enzyme involved in 2,4-D degradation. nih.govnih.gov Another class of enzymes, the Rieske non-heme iron oxygenases, can also catalyze this initial cleavage. nih.gov

Following the initial cleavage, the resulting phenolic compounds are typically hydroxylated by phenol hydroxylases to form catechols. uni-stuttgart.ded-nb.info These catechols are then subject to ring cleavage, which can occur via either the ortho or meta pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways. uni-stuttgart.denih.gov

For this compound, the enzymatic degradation would likely follow a similar sequence:

Ether Bond Cleavage: A dioxygenase would likely catalyze the cleavage of the ether linkage to yield 2-(2-oxopropyl)phenol and glyoxylate.

Hydroxylation: The resulting 2-(2-oxopropyl)phenol would then be hydroxylated by a phenol hydroxylase to form a substituted catechol.

Ring Cleavage: The catechol ring would be opened by a catechol dioxygenase, followed by further enzymatic steps to mineralize the compound.

The table below details key enzymes and identified metabolites in the degradation of various phenoxyacetic acids.

| Phenoxyacetic Acid Derivative | Key Enzyme(s) | Identified Metabolites | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TfdA (α-ketoglutarate-dependent dioxygenase), Phenol hydroxylase | 2,4-Dichlorophenol, 3,5-Dichlorocatechol | uni-stuttgart.de |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Dioxygenases | 5-Chloro-2-cresol, 4-Chloro-2-methylphenol | nih.govmicrobiologyresearch.org |

| Phenoxyacetic acid | Dioxygenase, Catechol 1,2-dioxygenase | Phenol, Catechol, cis,cis-Muconic acid | nih.gov |

| 4-Chlorophenoxyacetic acid | CpdA/CpdB (Dioxygenase), CpdC (Aromatic cleavage enzyme) | 4-Chlorocatechol, 3-Chloromuconate | nih.gov |

Environmental Fate and Persistence Studies (e.g., in soil, water)

The environmental fate of phenoxyacetic acids is largely governed by their physical and chemical properties and their susceptibility to microbial degradation. Generally, these compounds are characterized by high water solubility and weak adsorption to soil particles, which makes them mobile in the environment and prone to leaching into surface and groundwater. nih.govmdpi.com

The persistence of phenoxyacetic acids in soil and water is highly variable and depends on a multitude of factors, including soil type, organic matter content, pH, temperature, and the presence of adapted microbial populations. mdpi.comresearchgate.net In environments with active microbial communities, the degradation of phenoxyacetic acids can be relatively rapid. pjoes.com However, under anaerobic conditions or in environments with low microbial activity, their persistence can be significantly longer. pjoes.com

Given its structure, this compound is expected to exhibit similar environmental behavior. Its carboxylic acid group suggests it will be relatively water-soluble and mobile in soil. The persistence of this compound would be primarily dictated by the rate of its microbial degradation. The presence of the oxopropyl substituent might influence its degradation rate compared to simpler phenoxyacetic acids.

The following table summarizes the environmental persistence of some common phenoxyacetic acid herbicides.

| Compound | Environmental Compartment | Persistence/Half-life | Influencing Factors | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | Varies from days to months | Microbial activity, temperature, moisture | mdpi.com |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Soil | Generally low persistence | Microbial degradation | oregonstate.edu |

| Phenoxyacetic acids (general) | Groundwater | Can be persistent | Low microbial activity, anaerobic conditions | nih.govresearchgate.net |

Photodegradation and Other Abiotic Transformation Processes

Besides biological degradation, abiotic processes such as photodegradation can contribute to the transformation of phenoxyacetic acids in the environment, particularly in aquatic systems and on soil surfaces. pjoes.comnih.gov Photodegradation involves the breakdown of a molecule by light, typically ultraviolet (UV) radiation from sunlight. mdpi.com

For phenoxyacetic acids, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment. The primary phototransformation reaction for many phenoxyacetic acids is the cleavage of the ether bond, leading to the formation of the corresponding phenol. nih.gov Further degradation of the phenolic intermediates can also occur through photochemical processes. The efficiency of photodegradation is influenced by factors such as water clarity, pH, and the presence of dissolved organic matter. mdpi.com

It is plausible that this compound would also be susceptible to photodegradation. Exposure to sunlight in aqueous environments could lead to the cleavage of the ether linkage, forming 2-(2-oxopropyl)phenol. The ketone functional group in the side chain might also influence the photochemical reactivity of the molecule.

The table below lists some photoproducts identified from the photodegradation of phenoxyacetic acids.

| Parent Compound | Photodegradation Condition | Major Photoproducts | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution, UV light | 2,4-Dichlorophenol, 2-Chlorophenoxyacetic acid, 4-Chlorophenoxyacetic acid | nih.gov |

| Phenoxyacetic acids (general) | Aquatic environment | Phenols, Chlorophenols (for chlorinated derivatives) | nih.gov |

Applications in Biochemical Research and Probe Development

Development as Biochemical Assay Reagents for Specific Pathways

While direct evidence for the use of 2-(2-Oxopropyl)phenoxyacetic acid as a biochemical assay reagent is limited, the closely related compound, 2-[4-(2-Bromo-1-oxopropyl)phenoxy]acetic acid, is commercially available and designated as a biochemical assay reagent. medchemexpress.comszabo-scandic.comchemicalbook.com This suggests that the underlying phenoxyacetic acid scaffold bearing a reactive propyl group is suitable for such applications.

Biochemical assays are fundamental tools for measuring the activity of enzymes and other biological molecules. Reagents used in these assays often contain a reactive group that can interact with a specific target, leading to a measurable signal. The ketone group in this compound and the bromo-ketone in its analogue provide electrophilic centers that can potentially react with nucleophilic residues in the active sites of certain enzymes. This reactivity could be harnessed to develop assays for specific enzyme classes, such as those with reactive cysteine or serine residues.

Derivatives of phenoxyacetic acid have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes like cyclooxygenase (COX). nih.gov For instance, certain phenoxyacetic acid derivatives have shown potent and selective inhibition of COX-2, a key enzyme in inflammation. nih.gov The development of such compounds often involves creating assays to screen for their inhibitory activity. The core structure of this compound could serve as a foundational element for synthesizing a library of compounds to be tested in such assays, thereby aiding in the discovery of new modulators of specific biological pathways.

The general class of phenoxyacetic acids has been investigated for a wide range of biological effects, which inherently requires the use of various biochemical assays to determine their efficacy and mechanism of action. jetir.org

Design and Synthesis of Activity-Based Probes for Enzymatic Studies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes chemical probes to directly measure the activity of entire enzyme families in complex biological samples. These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

The 2-(2-oxopropyl) moiety in this compound can be considered a potential warhead for the design of ABPs. Ketones, particularly alpha-haloketones, are known to be reactive towards nucleophilic amino acid residues found in the active sites of certain enzymes, such as cysteine proteases. The synthesis of phenoxyacetic acid derivatives is a well-established process, allowing for the strategic incorporation of different functional groups. nih.govmdpi.com

The synthesis of novel phospholipid analogues to serve as activity-based probes for phospholipase A2 enzymes has been reported, demonstrating the utility of a glyceric acid scaffold which can be derivatized. nih.gov Similarly, the phenoxyacetic acid backbone of this compound could be functionalized with a reporter tag and a specificity element to create targeted ABPs. For example, by attaching a fluorescent dye to the carboxylic acid group or another position on the aromatic ring, and by modifying the oxopropyl group to enhance its reactivity and selectivity, one could theoretically generate probes to profile the activity of specific enzyme families.

The modular nature of phenoxyacetic acid synthesis would allow for the creation of a library of probes with varying reactivity and cellular permeability, which could be used to study enzyme function in different biological contexts.

Utility in Mechanistic Enzymology and Metabolic Pathway Elucidation

Understanding the mechanism of action of enzymes and tracing the flow of molecules through metabolic pathways are central goals in biochemistry. Chemical tools that can interact with or be processed by enzymes and metabolic pathways are invaluable in these studies.

The metabolism of phenoxyacetic acid and its derivatives has been studied in various organisms, including higher plants. oup.comresearchgate.net These studies have shown that phenoxyacetic acid can be metabolized through hydroxylation and subsequent glycosylation. oup.comresearchgate.net By using radiolabeled versions of this compound, it would be possible to trace its metabolic fate within a cell or organism, providing insights into the enzymes and pathways responsible for its transformation. This information could be relevant for understanding the metabolism of xenobiotics or for designing pro-drugs that are activated by specific metabolic enzymes.

Furthermore, compounds that act as enzyme inhibitors can be powerful tools for mechanistic studies. As mentioned, phenoxyacetic acid derivatives have been developed as enzyme inhibitors. nih.gov By systematically modifying the structure of this compound and observing the effects on enzyme activity, researchers can gain insights into the structure-activity relationship and the specific interactions between the inhibitor and the enzyme's active site. This can help to elucidate the catalytic mechanism of the enzyme and guide the design of more potent and specific inhibitors.

The potential for phenoxyacetic acid derivatives to interfere with cellular metabolism, for instance by affecting processes involving acetyl-CoA or by uncoupling oxidative phosphorylation, highlights their potential utility in studying these fundamental pathways. farmaciajournal.com

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Oxopropyl)phenoxyacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between phenoxyacetic acid derivatives and 2-oxopropyl halides. Key steps include:

- Step 1 : Activation of the phenolic oxygen using a base (e.g., K₂CO₃) to facilitate substitution.

- Step 2 : Optimization of solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates.

- Step 3 : Temperature control (60–80°C) to balance reaction rate and side-product formation.

Yield improvements are achieved by adjusting stoichiometry (1.2:1 molar ratio of 2-oxopropyl bromide to phenoxyacetic acid) and using catalytic phase-transfer agents .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodological Answer : A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy vs. oxopropyl groups).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1125).

- Melting Point Analysis : Consistency with literature values (±2°C) .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer : Adhere to OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators for aerosol protection .

- Ventilation : Fume hoods for synthesis steps to mitigate inhalation risks.

- Waste Management : Neutralize acidic residues with sodium bicarbonate before transferring to hazardous waste containers. Avoid drain disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Stereochemical Effects : Use chiral chromatography to isolate enantiomers and test individually.

- Solubility Artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation.

Cross-validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Profiling : Use buffered solutions (pH 2–9) to identify degradation hotspots (e.g., hydrolysis at pH >7).

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>120°C).

- Lyophilization : For long-term storage, lyophilize and store under argon at -20°C. Add antioxidants (e.g., BHT) to aqueous formulations .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Spike recovery tests in biological fluids (e.g., plasma) with LC-MS/MS detection.

- Linearity : 5-point calibration curves (R² >0.995) across expected concentrations.

- Accuracy/Precision : Intra-/inter-day CV <5% via triplicate analyses.

- LOQ/LOD : Signal-to-noise ratios ≥10:1 and ≥3:1, respectively .

Data-Driven Research Design

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico platforms:

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

- Methodological Answer : Systematic SAR studies should:

- LogP Analysis : Measure octanol-water partitioning via shake-flask method post-fluorination.

- pKa Determination : Use potentiometric titration to assess acidity changes (ΔpKa ~0.5–1.0 with electron-withdrawing groups).

- Crystallography : Compare X-ray structures to correlate substituent effects with lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.